1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid
Description
Properties
CAS No. |
32298-28-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h10H,1-7H2,(H,12,13) |
InChI Key |
FLDNUKAJQPKKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CCC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Naphthalene to 1,2,3,4,5,6,7,8-Octahydronaphthalene
- Method : Catalytic hydrogenation of naphthalene under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C).
- Reaction : $$ \text{C}{10}\text{H}8 + 4 \text{H}2 \rightarrow \text{C}{10}\text{H}_{18} $$
- Conditions : Elevated temperature (often 100–200 °C), high hydrogen pressure (several atmospheres), and Pd/C catalyst.
- Industrial Scale : Continuous flow reactors optimize yield and purity.
- Outcome : Formation of 1,2,3,4,5,6,7,8-octahydronaphthalene as a key intermediate for further functionalization.
Introduction of Carboxylic Acid Group at the 2-Position
- Key Method : Condensation of 1,2,3,4,5,6,7,8-octahydronaphthalene derivatives with suitable carboxylation agents or oxidation of methyl groups at the 2-position.
- Specific Synthesis (Finnegan & Bachman, 1965) : The compound was synthesized by a method involving cyclohexanone derivatives and subsequent functional group transformations to yield the 2-carboxylic acid functionality.
- Typical Procedure :
- React 4-oxocyclohexanecarboxylic acid with appropriate bicyclic intermediates in ethanol with sodium ethanolate under reflux for 12 hours.
- Acidify the reaction mixture with hydrochloric acid and heat at 60 °C for 2 hours.
- Extract the product with ethyl acetate, wash with sodium bicarbonate, dry, and purify by silica gel chromatography.
Detailed Experimental Procedure (Based on Literature)
Structural and Stereochemical Considerations
- The compound exists as a racemate with specific stereochemistry at the 2-position and ring junction (C2/C8a).
- The stereochemistry is believed to arise spontaneously during synthesis due to thermodynamic stability of the epimer formed.
- X-ray crystallographic studies confirm the structure and hydrogen bonding patterns in the solid state, showing acid-to-ketone hydrogen bonding catemers.
Analytical Data Supporting Preparation
Summary Table of Preparation Methods
Research Discoveries and Advances
- The spontaneous formation of the thermodynamically favored stereoisomer during synthesis has been confirmed by crystallographic studies, providing insight into the stereochemical control in these systems.
- Optimization of reaction conditions, such as reflux time and acidification temperature, significantly affects yield and purity.
- Modern synthetic protocols utilize chromatographic purification to isolate high-purity compounds suitable for further chemical or biological studies.
- The compound’s unique hydrogen bonding in the solid state influences its physical properties and potential applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Ketones, alcohols, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and alkylated products.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights critical differences between 1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid and its analogs:
Reactivity and Stability
- Octahydronaphthalene-2-carboxylic acid undergoes ozonolysis to yield carbonyl-containing products, as demonstrated in studies by Criegee and Wenner (1949) .
- Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro-2-naphthoic acid) exhibit higher reactivity due to residual aromaticity in one ring, enabling electrophilic substitution reactions .
- Oxo derivatives (e.g., 8-oxo-5,6,7,8-tetrahydro) are prone to decarboxylation under high temperatures (>200°C) .
Pharmacological and Industrial Relevance
- Sterility and pH : The tetrahydronaphthalene-1-carboxylic acid derivative meets pharmacopeial sterility standards and maintains a pH of 5.8–6.5, making it suitable for pharmaceutical formulations .
- Toxicity: Methyl- and acetyl-substituted analogs (e.g., 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone) are reviewed for toxicological profiles due to their use in fragrances (e.g., Iso-E Super) .
Biological Activity
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid (CAS No. 32298-28-5) is a bicyclic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. This compound has garnered interest in various biological studies due to its potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| CAS Number | 32298-28-5 |
| Synonyms | 2-Naphthalenecarboxylic acid; 1,2,3,4,5,6,7,8-octahydro- |
Antimicrobial Properties
Research has indicated that octahydronaphthalene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacteria and fungi. The mechanism of action often involves disruption of cellular membranes or interference with metabolic pathways.
Inhibition of Enzymatic Activity
This compound has been investigated for its role as an enzyme inhibitor. Notably, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the arrest of cancer cell proliferation.
1. Anticancer Activity
A study explored the effects of octahydronaphthalene derivatives on cancer cell lines. The results indicated that specific analogs displayed cytotoxic effects against various cancer types through apoptosis induction and cell cycle arrest. The IC50 values for these compounds were reported in the low micromolar range.
2. Neuroprotective Effects
Another investigation focused on the neuroprotective properties of octahydronaphthalene-2-carboxylic acid in models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced neuronal damage and improved cognitive functions in animal models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways is a significant factor in its biological activity.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to structural changes that affect cellular integrity.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, providing a protective effect against oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid?
- Methodology : Synthesis typically involves hydrogenation of naphthalene derivatives under controlled conditions. For example, catalytic hydrogenation of 2-naphthoic acid using palladium or platinum catalysts in a high-pressure reactor can yield the octahydronaphthalene backbone. Subsequent purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm stereochemistry via X-ray crystallography .
Q. How can structural characterization of this compound be performed?
- Analytical Techniques :
- X-ray Crystallography : Resolves stereochemistry and confirms the bicyclic octahydronaphthalene structure (e.g., bond angles, torsion angles) .
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments and confirm carboxyl group positioning .
- FT-IR : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate functional groups .
Q. What safety protocols are critical during handling?
- Guidelines :
- Use fume hoods to avoid inhalation of aerosols; wear nitrile gloves and goggles to prevent skin/eye contact .
- Store in amber glass bottles under inert gas (e.g., argon) at 2-8°C to prevent oxidation .
- In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of the carboxylic acid group in this compound?
- Mechanistic Insights :
- The bicyclic structure imposes steric hindrance, reducing nucleophilic substitution rates at the carboxyl group.
- Electron-withdrawing effects from the naphthalene ring enhance acidity (pKa ~4.5–5.0), making it reactive in esterification or amidation reactions .
- Experimental Design : Compare reaction kinetics with non-hindered analogs (e.g., cyclohexanecarboxylic acid) using pH-dependent UV-Vis spectroscopy .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Case Study : Discrepancies in ¹³C NMR shifts (e.g., δ 170-175 ppm for carboxyl carbons) may arise from solvent polarity or tautomerism.
- Validation Approach :
- Use computational chemistry (DFT calculations) to predict shifts and compare with experimental data .
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .
Q. How can computational modeling optimize its application in drug design?
- Methods :
- Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinity .
- QSAR Studies : Correlate substituent effects (e.g., methyl groups on the naphthalene ring) with bioactivity .
- Data Interpretation : Compare with similar scaffolds (e.g., tetralincarboxylic acids) to identify pharmacophore motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
